1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one
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Overview
Description
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a phenylthio group, and a propanone moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied[3][3].
Comparison with Similar Compounds
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar structure with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a phenylthio group and a propanone moiety makes it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C15H15NOS |
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Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
RKAJXASTURXEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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